![molecular formula C12H10N2 B1202981 9-Methyl-9h-pyrido[3,4-b]indole CAS No. 2521-07-5](/img/structure/B1202981.png)

9-Methyl-9h-pyrido[3,4-b]indole

概要

説明

Synthesis Analysis

- The synthesis of derivatives of 9-Methyl-9H-pyrido[3,4-b]indole has been achieved through various methods. For example, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a related compound, was synthesized starting from ethyl indole-2-aldehyde, involving initial N-(4-nitro)phenylation of the indole nucleus and construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010).

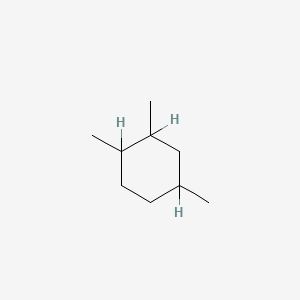

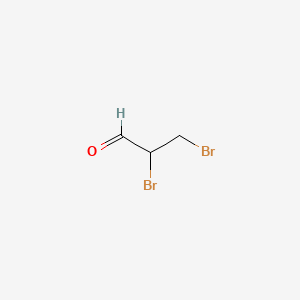

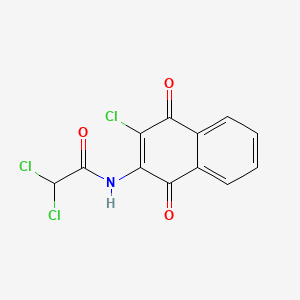

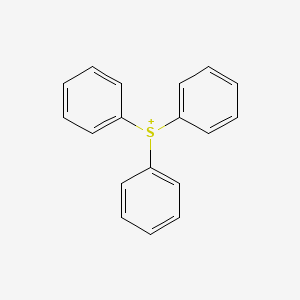

Molecular Structure Analysis

- The molecular structure of this compound and its derivatives has been characterized using various techniques like HPLC and UV. These compounds were isolated from pyrolysis products of L-tryptophan and characterized (Tada et al., 1983).

Chemical Reactions and Properties

- The compound and its derivatives have been found to participate in various chemical reactions. For example, the boron trifluoride complex of 9-methyl pyrido[3,4-b]indole was used as a colorimetric and ratiometric fluorescent sensor for water detection (Enoki & Ooyama, 2019).

Physical Properties Analysis

- The physical properties of this compound derivatives have been analyzed in various studies. For instance, a study synthesized and characterized 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole as a potent and orally bioavailable BET inhibitor, providing insights into its physical properties (Zhao et al., 2017).

Chemical Properties Analysis

- The chemical properties of this compound have been extensively studied. For example, its derivatives have been explored as potential pharmacophores for antifilarial chemotherapy, showing significant activity in various in vivo tests (Srivastava et al., 1999).

科学的研究の応用

Corrosion Inhibition : Harmane has been studied for its role as a corrosion inhibitor for steel in hydrochloric acid. It acts as a mixed-type inhibitor and adsorbs onto the steel surface following the Langmuir adsorption isotherm model. This application is significant in materials science and engineering for protecting metals against corrosion (Lebrini, Robert, Vezin, & Roos, 2010).

Analytical Chemistry : In the field of analytical chemistry, harmane is identified as a mutagenic constituent in thermally processed meat. Techniques like LC-MS and LC-MS/MS are used for its detection and quantification in foodstuffs (Crotti, Gates, Lopes, & Lopes, 2010).

Chemical Synthesis and Mutagenicity : Harmane derivatives have been synthesized and characterized for their mutagenic properties. This research is crucial in understanding the chemical interactions and potential health risks associated with these compounds (Murakami et al., 2010).

Medical Applications : Research has been conducted on the use of harmane derivatives as antidiabetic agents. Specific compounds synthesized from harmane show potential antidiabetic activity in animal models, indicating its significance in pharmaceutical research (Choudhary, Kohli, Kumar, & Joshi, 2011).

Mass Spectrometry : Beta-carboline alkaloids, including harmane, are used as matrices in mass spectrometry for the analysis of proteins and oligosaccharides. This application is important in bioanalytical chemistry for studying biomolecules (Nonami, Fukui, & Erra-Balsells, 1997).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315 and H319 . These statements indicate that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用機序

9-Methyl-9H-pyrido[3,4-b]indole: , also known as 1-Methyl-9H-pyrido[3,4-b]indole , belongs to the class of harmala alkaloids . These compounds are characterized by a structure based on harmaline, harmine, harmalol, harman, or derivatives thereof. Specifically, they consist of a pyrimidine fused to the pyrrole moiety of an indole, forming a pyrido[3,4-b]indole .

特性

IUPAC Name |

9-methylpyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABOIYXDALNSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179871 | |

| Record name | 9-Methyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2521-07-5 | |

| Record name | 9-Methyl-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-.BETA.-CARBOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC837J2CCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 9-Methyl-9H-pyrido[3,4-b]indole influence its ability to form hydrogen bonds?

A1: this compound possesses two nitrogen atoms capable of participating in hydrogen bonding. Research suggests that the strength of the hydrogen bond donor and cooperative effects from multiple donor molecules can significantly impact the interaction. Weaker donors tend to form hydrogen bond complexes (HBCs), while stronger donors or multiple donors can lead to the formation of proton transfer complexes (PTCs) with a shift of the proton closer to the nitrogen atom. []

Q2: What unique excited-state reactions have been observed with this compound in the presence of a proton donor?

A2: Studies using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a proton donor revealed the formation of a 1:2 hydrogen-bonded proton-transfer complex (PTC) between the pyridinic nitrogen of this compound and HFIP. Furthermore, a cation-like exciplex (CL) forms through interaction of the excited PTC with another HFIP molecule. These excited-state reactions highlight the complex behavior of this compound. []

Q3: Has computational chemistry been used to study this compound?

A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the impact of various substituents on the chemical reactivity of this compound. The studies, conducted with different basis sets and across various solvent environments, suggest that an anthracen-9-yl group at the C1 position enhances reactivity more significantly than other substituents. This finding was further supported by Natural Bond Orbital (NBO) analysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。